molecular formula C14H7NO4 B12044865 9,10-Phenanthrenedione, 4-nitro- CAS No. 13292-03-0

9,10-Phenanthrenedione, 4-nitro-

Cat. No.: B12044865
CAS No.: 13292-03-0
M. Wt: 253.21 g/mol
InChI Key: ZJQSMTNUXDRCDQ-UHFFFAOYSA-N
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Description

4-Nitro-9,10-phenanthrenedione is an organic compound with the molecular formula C14H7NO4. It is a derivative of 9,10-phenanthrenequinone, where a nitro group is substituted at the 4th position. This compound is known for its distinctive yellow color and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-9,10-phenanthrenedione can be synthesized through the nitration of 9,10-phenanthrenequinone. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position .

Industrial Production Methods: In an industrial setting, the production of 4-Nitro-9,10-phenanthrenedione follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-9,10-phenanthrenedione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitro-9,10-phenanthrenedione is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Nitro-9,10-phenanthrenedione involves its ability to undergo redox reactions. The nitro group can participate in electron transfer processes, making it a useful compound in studying redox biology and chemistry. It can interact with various molecular targets, including enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

    9,10-Phenanthrenequinone: The parent compound without the nitro group.

    2-Nitro-9,10-phenanthrenedione: A similar compound with the nitro group at the 2nd position.

    2,4,7-Trinitro-9,10-phenanthrenedione: A more heavily nitrated derivative.

Comparison: 4-Nitro-9,10-phenanthrenedione is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and interaction with other molecules. Compared to its parent compound, it has enhanced electron-withdrawing properties due to the nitro group, making it more reactive in certain chemical reactions.

Properties

CAS No.

13292-03-0

Molecular Formula

C14H7NO4

Molecular Weight

253.21 g/mol

IUPAC Name

4-nitrophenanthrene-9,10-dione

InChI

InChI=1S/C14H7NO4/c16-13-9-5-2-1-4-8(9)12-10(14(13)17)6-3-7-11(12)15(18)19/h1-7H

InChI Key

ZJQSMTNUXDRCDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3[N+](=O)[O-])C(=O)C2=O

Origin of Product

United States

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